molecular formula C7H4ClN3O2 B3321262 7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one CAS No. 132533-59-6

7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one

Cat. No. B3321262
CAS RN: 132533-59-6
M. Wt: 197.58 g/mol
InChI Key: RBVLWCAASWSOPA-UHFFFAOYSA-N
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Description

The compound “7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one” belongs to the class of organic compounds known as benzotriazinones . These are aromatic heterocyclic compounds containing a benzene fused to a triazinone. The triazinone moiety contains two nitrogen atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one” would likely consist of a benzene ring fused with a triazinone ring. The triazinone ring would contain two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

Again, while specific reactions involving “7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one” are not available, benzotriazinones can undergo various chemical reactions . For example, they can participate in region-selective visible light-mediated denitrogenation alkene insertion to obtain 3-substituted indolones .

Future Directions

The future directions for the study of “7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one” could involve exploring its potential biological activities, given the known activities of other benzotriazinones . Additionally, further studies could focus on developing new synthetic routes and investigating its physical and chemical properties.

properties

IUPAC Name

7-chloro-3-hydroxy-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)9-10-11(13)7(5)12/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVLWCAASWSOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NN(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 3
7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 4
7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 5
7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 6
7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one

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